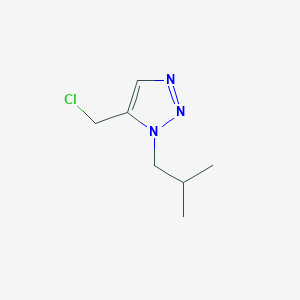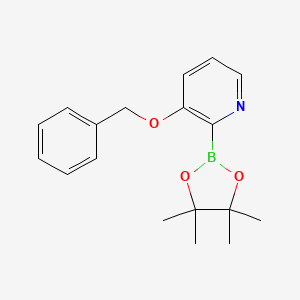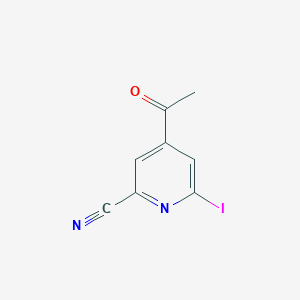
3-Cyclopropoxy-N-methyl-5-(methylsulfonamido)isonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropoxy-N-methyl-5-(methylsulfonamido)isonicotinamide is a chemical compound with the molecular formula C11H15N3O4S and a molecular weight of 285.32 g/mol . This compound is known for its unique structure, which includes a cyclopropoxy group, a methylsulfonamido group, and an isonicotinamide core.
Preparation Methods
One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Chemical Reactions Analysis
3-Cyclopropoxy-N-methyl-5-(methylsulfonamido)isonicotinamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Scientific Research Applications
3-Cyclopropoxy-N-methyl-5-(methylsulfonamido)isonicotinamide has various applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of bacterial infections and cancer.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-N-methyl-5-(methylsulfonamido)isonicotinamide involves its interaction with specific molecular targets and pathways. For example, sulfonamides, a class of compounds to which this molecule belongs, are known to inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria . This inhibition leads to the disruption of bacterial growth and replication.
Comparison with Similar Compounds
3-Cyclopropoxy-N-methyl-5-(methylsulfonamido)isonicotinamide can be compared with other similar compounds, such as:
3-Cyclopropoxy-5-(methylsulfonamido)isonicotinamide: This compound has a similar structure but lacks the N-methyl group.
3-Cyclopropoxy-N,N-dimethyl-5-(methylsulfonamido)isonicotinamide: This compound has an additional methyl group on the nitrogen atom.
Properties
Molecular Formula |
C11H15N3O4S |
|---|---|
Molecular Weight |
285.32 g/mol |
IUPAC Name |
3-cyclopropyloxy-5-(methanesulfonamido)-N-methylpyridine-4-carboxamide |
InChI |
InChI=1S/C11H15N3O4S/c1-12-11(15)10-8(14-19(2,16)17)5-13-6-9(10)18-7-3-4-7/h5-7,14H,3-4H2,1-2H3,(H,12,15) |
InChI Key |
CRQCUDMXZKTKON-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(C=NC=C1NS(=O)(=O)C)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



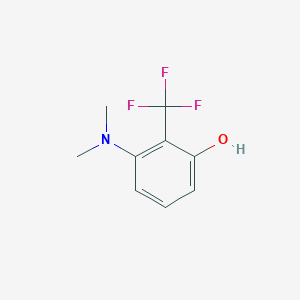
![4-(2,4-Difluorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B14846421.png)
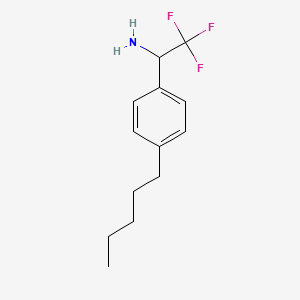
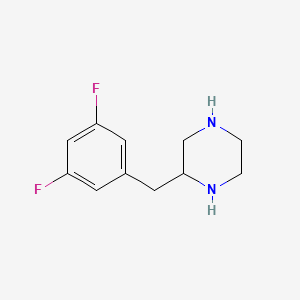
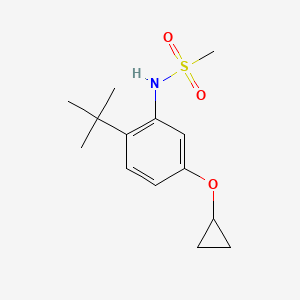
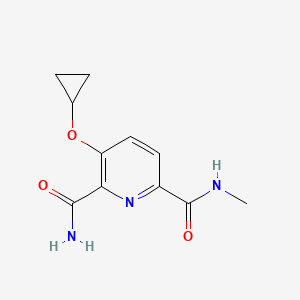

![5-Chloro-7-(trifluoromethyl)-2,3-dihydro-1H-pyrido[3,4-B][1,4]oxazine](/img/structure/B14846460.png)
